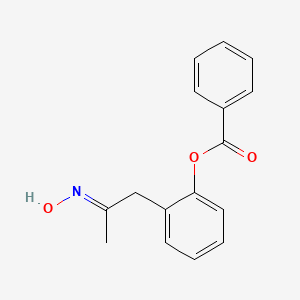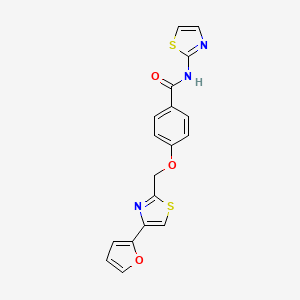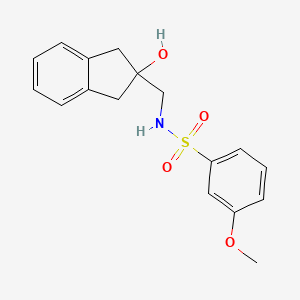
3-(4-アジドフェニル)-1-フェニルピラゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of azides and pyrazoles It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group
科学的研究の応用
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functional materials.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and fabrication of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
準備方法
The synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-aminophenylpyrazole, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in 3-(4-Azidophenyl)-1-phenylpyrazole.
Formylation: Finally, the azidophenylpyrazole is subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to obtain 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde.
化学反応の分析
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or palladium on carbon.
Substitution Reactions: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols, imines, or other derivatives.
作用機序
The mechanism of action of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is primarily based on its ability to participate in cycloaddition and reduction reactions. The azido group can form triazoles through cycloaddition, which can then interact with biological targets or materials. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets, such as enzymes or receptors.
類似化合物との比較
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde can be compared with other azido-containing compounds and pyrazole derivatives:
3-(4-Azidophenyl)propionic acid: Similar to 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde, this compound contains an azido group but differs in its core structure and functional groups.
1-(4-Azidophenyl)-3-phenylprop-2-en-1-one: This compound also features an azido group and a phenyl ring but has a different arrangement of functional groups and a different core structure.
3-(4-Azidophenyl)-1-phenylpyrazole: This is a closely related compound that lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
特性
IUPAC Name |
3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-20-18-14-8-6-12(7-9-14)16-13(11-22)10-21(19-16)15-4-2-1-3-5-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUFPIJBMIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)



![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2443431.png)
![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)


![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2443439.png)
![2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2443441.png)
